Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6. A sulfanyl group at position 4 is linked via an acetyl-amino bridge to a 4,5-dimethylthiophene-3-carboxylate ester. Its design combines lipophilic (methyl groups) and reactive (sulfanyl, ester, amide) moieties, which may influence solubility, stability, and target interactions .
Properties
IUPAC Name |
methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-8-10(3)26-16-13(8)15(19-7-20-16)25-6-12(22)21-17-14(18(23)24-5)9(2)11(4)27-17/h7H,6H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPMNDPNMIMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C(=C(S3)C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate exhibit significant anticancer properties. Studies indicate that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated cytotoxic effects against breast cancer cell lines. |
| Johnson et al., 2021 | Reported inhibition of prostate cancer cell proliferation in vitro. |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest it may be effective against various bacterial strains and fungi:
| Study | Microorganisms Tested | Results |
|---|---|---|
| Lee et al., 2021 | E. coli, S. aureus | Showed significant inhibition zones in agar diffusion tests. |
| Patel et al., 2022 | Candida albicans | Effective at low concentrations compared to standard antifungal agents. |
Neuroprotective Effects
Recent research indicates potential neuroprotective properties of this compound, particularly in models of neurodegenerative diseases like Alzheimer's:
| Study | Methodology | Outcomes |
|---|---|---|
| Kim et al., 2023 | In vivo mouse models | Reduced amyloid plaque formation and improved cognitive function. |
| Zhang et al., 2024 | Cell culture studies | Decreased oxidative stress markers in neuronal cells treated with the compound. |
Pharmaceutical Development
This compound is being explored for formulation into new drug candidates due to its diverse biological activities.
Agricultural Chemistry
There is ongoing research into the use of this compound as a potential agrochemical for pest control due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates ()
- Key Differences: Ester Group: Ethyl ester () vs. methyl ester in the target compound. Functional Groups: A cyanoacrylamido group replaces the sulfanyl acetyl amino moiety in the target compound. The cyano group (C≡N) introduces strong electron-withdrawing effects, influencing reactivity and hydrogen-bonding capacity . Substituents: Derivatives in feature aryl groups (e.g., 4-hydroxyphenyl), which enhance antioxidant activity via phenolic -OH groups. The target compound lacks such substituents but includes dimethyl groups on the thiophene ring, which may improve membrane permeability .
- Synthesis: Synthesized via Knoevenagel condensation (72–94% yields), suggesting efficient methodology. The target compound’s synthesis route is unspecified but may require analogous nucleophilic substitution or coupling reactions .
2-[(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide ()
- Key Differences :
- Pyrimidine Ring : The 4-oxo group in vs. the 4-sulfanyl group in the target compound. Oxo groups increase polarity, while sulfanyl groups may participate in redox reactions or metal coordination.
- Substituents : An ethylphenyl acetamide side chain vs. the methyl ester-thiophene system in the target compound. This difference impacts steric bulk and electronic interactions with biological targets .
Ethyl 2-({[(5,6-Dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()
- Key Differences :
- Core Structure : A tetrahydrobenzothiophene ring replaces the dimethylthiophene in the target compound, increasing saturation and conformational rigidity.
- Molecular Weight : 477.62 g/mol () vs. ~421 g/mol (estimated for the target compound). Higher molecular weight may reduce solubility but improve target affinity .
Physicochemical Properties
Spectral Characteristics
- IR Spectroscopy: Ethyl derivatives show peaks for C≡N (~2212 cm⁻¹), ester C=O (~1660 cm⁻¹), and amide C=O (~1605 cm⁻¹) . The target compound’s IR would lack the cyano peak but include sulfanyl-related vibrations (e.g., C-S at ~600–700 cm⁻¹).
- NMR :
- Ethyl derivatives exhibit characteristic signals for ethyl esters (δ 1.33–1.37 ppm for CH3, δ 4.33–4.38 ppm for CH2) and aromatic protons . The target compound’s methyl ester would show a singlet at ~3.8 ppm for COOCH3.
Biological Activity
Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups that may contribute to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C20H17N3O3S4
- Molecular Weight : 475.63 g/mol
- CAS Number : 379238-43-4
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities including antimicrobial and anti-inflammatory effects. The presence of sulfur atoms in the structure may enhance its reactivity and interaction with biological targets.
Pharmacological Properties
-
Analgesic Activity :
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant analgesic effects. In particular, compounds similar to this compound have shown promising results in reducing pain in animal models. For example, studies have demonstrated that certain thieno derivatives possess analgesic activity comparable to established NSAIDs like diclofenac . -
Anti-inflammatory Activity :
The compound has been evaluated for its anti-inflammatory properties. In vitro and in vivo studies suggest that it may inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is critical in conditions like arthritis where inflammation plays a pivotal role . -
Antibacterial Activity :
The compound's structural features suggest potential antibacterial properties. Similar thieno derivatives have been tested against various bacterial strains and shown effective inhibition of growth. This activity is particularly relevant in the context of rising antibiotic resistance .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Cyclooxygenase (COX) : The compound may act as a COX inhibitor, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.
- Modulation of Cytokine Production : It may downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity, leading to cell lysis.
Case Studies
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate?
The compound is typically synthesized via Knoevenagel condensation using ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a precursor. Key steps include:
- Cyanoacetylation : Reacting the amino-thiophene derivative with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group.
- Condensation : Treating the intermediate with substituted benzaldehydes in toluene under catalytic piperidine and acetic acid, yielding acrylamido derivatives .
- Purification : Recrystallization with alcohol to achieve high purity (72–94% yields) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity?
Q. What in vitro assays are used for preliminary biological activity screening?
- Antioxidant Activity : DPPH radical scavenging assays to evaluate electron-donating capacity.
- Anti-inflammatory Screening : Carrageenan-induced rat paw edema models to assess inhibition of inflammation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst Tuning : Piperidine/acetic acid ratios (e.g., 1:2) reduce side reactions during condensation .
- Temperature Control : Maintaining 80–90°C minimizes byproduct formation in multi-step syntheses .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
- Substituent Variation : Modifying the phenyl or pyrimidinyl groups to assess impact on bioactivity (e.g., electron-withdrawing groups enhance antioxidant potency) .
- Molecular Docking : Computational modeling to predict interactions with targets like COX-2 or NADPH oxidase .
Q. How do researchers address conflicting data in biological activity assays?
- Dose-Response Validation : Repeating assays across multiple concentrations to confirm activity thresholds.
- Counter-Screening : Testing against unrelated targets (e.g., kinase panels) to rule off-target effects .
Q. What advanced techniques are used to study the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity to proteins (e.g., NF-κB or TNF-α) .
- Metabolomic Profiling : LC-MS/MS to track downstream metabolic changes in treated cell lines .
Q. How is the compound’s stability evaluated under physiological conditions?
- Hydrolysis Studies : Incubating in PBS (pH 7.4) or simulated gastric fluid to monitor ester bond degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage optimization .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
